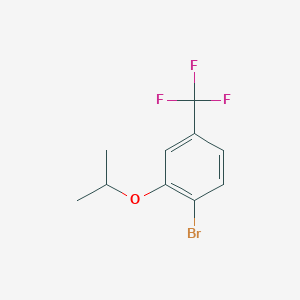

1-Bromo-2-isopropoxy-4-(trifluoromethyl)benzene

Description

1-Bromo-2-isopropoxy-4-(trifluoromethyl)benzene (CAS: 1345471-36-4) is a brominated aromatic compound featuring an isopropoxy group at position 2 and a trifluoromethyl group at position 4. Its molecular formula is C₁₀H₁₀BrF₃O, with a molecular weight of 283.09 g/mol. This compound is commercially available with purities up to 98% and serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its reactivity is influenced by the electron-withdrawing trifluoromethyl group and the steric bulk of the isopropoxy substituent, making it versatile for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Properties

IUPAC Name |

1-bromo-2-propan-2-yloxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c1-6(2)15-9-5-7(10(12,13)14)3-4-8(9)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXAMEHRLBIWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the isopropoxy group may influence the compound’s solubility and transport across biological membranes.

Pharmacokinetics

The presence of the bromine and trifluoromethyl groups may also affect its metabolic stability and excretion.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-isopropoxy-4-(trifluoromethyl)benzene. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets.

Biological Activity

1-Bromo-2-isopropoxy-4-(trifluoromethyl)benzene (CAS No. 1345471-36-4) is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12BrF3O

- Molecular Weight : 305.11 g/mol

- Structural Characteristics : The compound features a bromine atom, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents, particularly against resistant bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 0.01 |

| NCI-H460 (lung cancer) | 0.03 |

| SF-268 (brain cancer) | 31.5 |

The low IC50 values for MCF7 and NCI-H460 cell lines suggest that the compound may be particularly effective in targeting specific types of cancer.

The biological activity of this compound is believed to involve several mechanisms:

Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and tumor cell survival.

Receptor Modulation : It may act on specific receptors, influencing cellular signaling pathways that regulate growth and proliferation.

Case Studies

- Cytotoxicity Screening : A study evaluated various derivatives of brominated compounds, including this compound, demonstrating significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively.

- Aurora Kinase Inhibition : Research has highlighted the inhibition of Aurora-A kinase by certain derivatives of this compound, which is a crucial target in cancer therapy, with IC50 values reported as low as 0.067 µM.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues and their distinguishing features:

Electronic and Steric Effects

Electron-Withdrawing vs. Donating Groups :

- The trifluoromethyl (CF₃) group in the parent compound strongly withdraws electrons, activating the benzene ring for nucleophilic aromatic substitution. In contrast, analogues with trifluoromethoxy (OCF₃) groups (e.g., 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene) exhibit enhanced electron withdrawal, further deactivating the ring .

- Methylsulfonyl (SO₂CH₃) in 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene is a stronger electron-withdrawing group than isopropoxy, significantly altering reactivity in electrophilic substitutions .

Steric Hindrance :

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

- The parent compound’s bromine at position 1 is less sterically hindered than in analogues like 2-Bromo-5-isopropoxybenzotrifluoride (OT-1737), where bromine is adjacent to the CF₃ group. This positional isomerism impacts regioselectivity and coupling efficiency .

- Chlorine-substituted analogues (e.g., 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene) may undergo competitive displacement of Cl in SNAr reactions, complicating product isolation .

Nucleophilic Aromatic Substitution :

- Fluorine in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene enhances ring activation but requires harsh conditions for substitution due to its strong C-F bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.